7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid
Overview
Description
“7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid” is a chemical compound with the molecular formula C12H10O2S2 . It’s available for purchase from various chemical suppliers .
Chemical Reactions Analysis
Specific chemical reactions involving “7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid” are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid” are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Characterization
- Chemoselective Synthesis : A study demonstrated chemoselective synthesis techniques for related compounds, emphasizing the importance of specific conditions and agents, such as Et3SiH/I2, for the synthesis of complex molecules like 7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid (Jayaraman, Sridharan, & Nagappan, 2010).
Chemical Properties and Reactions
- Substitution Reactions : Research on similar compounds shows various substitution reactions, such as bromination and acetylation, indicating the potential chemical reactivity and modifications that can be applied to 7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid (Chapman, Hughes, & Scrowston, 1971).
Novel Compound Synthesis
- Synthesis of Novel Compounds : Studies have reported the synthesis of novel classes of compounds starting from similar carboxylate compounds, indicating the potential of 7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid as a precursor in synthesizing new chemical entities (Koza et al., 2013).
Pharmaceutical Research
- Biologically Active Compounds : Research has been conducted on similar chemical structures to develop biologically active compounds. This suggests the potential of 7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid in pharmaceutical research (Chiriapkin, Kodonidi, & Larsky, 2021).
Chemical Structure Analysis
- Structural Analysis : Studies involving X-ray diffraction and DFT-D calculations have been conducted on benzothiophene-based compounds. Such techniques could be applied to understand the structural and electronic properties of 7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid (Dugarte-Dugarte et al., 2021).
Safety And Hazards
properties
IUPAC Name |
7-methyl-4,5-dihydrothieno[2,3-e][1]benzothiole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c1-6-4-8-9(15-6)3-2-7-5-10(12(13)14)16-11(7)8/h4-5H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUHVOSVZOTRAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)CCC3=C2SC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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